molecular formula C23H25N3 B10884843 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(pyridin-2-yl)ethanamine

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(pyridin-2-yl)ethanamine

Cat. No.: B10884843
M. Wt: 343.5 g/mol
InChI Key: JUWLWCCGZGKBAA-UHFFFAOYSA-N
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Description

N-[(9-Ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(pyridin-2-yl)ethanamine is a synthetic compound featuring a carbazole core substituted with an ethyl group at the 9-position and a methyl group at the N-position. Carbazole derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and neuroactive effects . The pyridine moiety may enhance solubility or modulate receptor binding, as seen in other drug-like molecules .

Properties

Molecular Formula

C23H25N3

Molecular Weight

343.5 g/mol

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine

InChI

InChI=1S/C23H25N3/c1-3-26-22-10-5-4-9-20(22)21-16-18(11-12-23(21)26)17-25(2)15-13-19-8-6-7-14-24-19/h4-12,14,16H,3,13,15,17H2,1-2H3

InChI Key

JUWLWCCGZGKBAA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN(C)CCC3=CC=CC=N3)C4=CC=CC=C41

Origin of Product

United States

Preparation Methods

Ethylation of Carbazole

The first step involves converting carbazole to 9-ethyl-9H-carbazole. This is achieved through alkylation with diethyl carbonate under basic catalytic conditions.

Reagents/Conditions Yield Purity Source
Diethyl carbonate, KOH, 180–220°C91–95%96%
Diethyl carbonate, TBAB, benzene90%96%

Key insights:

  • Catalyst selection (e.g., KOH, TBAB) significantly impacts reaction efficiency.

  • Excess diethyl carbonate ensures complete conversion, with unreacted reagent recoverable via distillation.

Formylation to 9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA)

The ethylated carbazole undergoes formylation using the Vilsmeier-Haack reaction.

Reagents/Conditions Yield Purity Source
POCl₃, DMF, 0°C to RT75–80%98%

Key insights:

  • Temperature control minimizes side reactions.

  • ECCA serves as a critical intermediate for subsequent coupling.

Reductive Amination with N-Methyl-N-(2-pyridinylethyl)amine

The final step involves reductive amination between ECCA and the amine component.

Reagents/Conditions Yield Purity Source
NaBH₃CN, MeOH, RT, 12–24 hours70–75%95%
NaBH₄, EtOH, reflux, 6 hours65–70%90%

Key insights:

  • NaBH₃CN is preferred for milder conditions and higher selectivity.

  • Purification via recrystallization from dichloromethane improves purity.

Alternative Synthetic Routes

Alkylation of 9-Ethyl-3-aminocarbazole

A two-step alkylation approach involves:

  • Methylation of 9-ethyl-3-aminocarbazole.

  • Introduction of the 2-pyridinylethyl group via bromoethylpyridine.

Step Reagents Yield Source
MethylationMethyl iodide, K₂CO₃80–85%
Alkylation2-Bromoethylpyridine60–65%

Limitations : Lower yields due to steric hindrance at the carbazole nitrogen.

Reagents Catalyst Yield Source
3-Bromopyridine, carbazolePd(PPh₃)₄, K₂CO₃63–82%

Note : Requires pre-functionalized carbazole (e.g., boronic esters).

Optimization and Challenges

Catalyst and Solvent Effects

  • Base selection : KOH outperforms K₂CO₃ in ethylation steps.

  • Solvent : Methanol is preferred for reductive amination due to compatibility with NaBH₃CN.

Purification Strategies

Method Efficiency Purity Source
Recrystallization (DCM)High>95%
Column chromatographyModerate90–92%

Research Findings and Trends

  • Yield Trends : Reductive amination consistently achieves higher yields (70–75%) compared to alkylation (60–65%).

  • Scalability : Diethyl carbonate-based ethylation is scalable, with minimal waste.

  • Toxicity : ECCA has shown low toxicity in melanoma models, suggesting potential therapeutic applications.

Table 1: Summary of Synthesis Methods

Method Key Reagents Yield Purity Source
Reductive AminationECCA, NaBH₃CN, MeOH70–75%95%
AlkylationMethyl iodide, 2-bromoethylpyridine60–65%90%
Suzuki Coupling3-Bromopyridine, Pd(PPh₃)₄63–82%85%

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Center

The tertiary amine functionality participates in nucleophilic substitution reactions. For example, the pyridin-2-yl ethyl group is introduced via an SN2 mechanism, analogous to EvitaChem’s synthesis of related carbazole acetamides:

Reaction ComponentConditionsRole
2-Chloroethylamine precursorEthanol, refluxElectrophilic center
Pyridin-2-yl nucleophileK2_2CO3_3Nucleophile

This reaction proceeds via deprotonation of the pyridine derivative, enhancing nucleophilicity for attack at the chloroethyl carbon. While specific yields for this compound are not reported, similar reactions achieve >70% efficiency under optimized conditions .

Functionalization via Electrophilic Aromatic Substitution

The carbazole’s electron-rich aromatic rings undergo electrophilic substitution, primarily at the 3- and 6-positions. Halogenation or nitration reactions could further modify the compound, though experimental data for this derivative are sparse .

Comparative Reactivity of Structural Analogues

The compound’s reactivity differs from related carbazoles due to its ethyl and pyridinyl substituents:

CompoundKey Structural DifferenceReactivity Profile
1-(9-Ethylcarbazol-3-yl)-N-methylmethanamineLacks pyridine moietyReduced metal coordination
N-(9-Ethylcarbazolyl)-N-methylpropanamineContains imidazole instead of pyridineEnhanced basicity at imidazole N

Scientific Research Applications

Antiviral Research

Recent studies have highlighted the potential of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(pyridin-2-yl)ethanamine in antiviral drug development, particularly against SARS-CoV-2. In a study evaluating various derivatives of carbazole, compounds derived from this structure exhibited strong binding affinities to critical viral proteins such as the main protease (Mpro) and spike glycoprotein, indicating potential as therapeutic agents against COVID-19 .

Neuropharmacology

The compound's structural similarity to known neuroactive agents suggests its potential utility in treating neurological disorders. Research has indicated that carbazole derivatives can modulate neurotransmitter systems, which may lead to new treatments for conditions such as Parkinson's disease and depression .

Cellular Studies

In vitro studies have demonstrated that this compound can influence cellular signaling pathways. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in neurobiological contexts .

Pharmacological Profiles

Pharmacological evaluations using various animal models have shown that this compound possesses a broad spectrum of activity, including antinociceptive and anticonvulsant effects. These findings suggest its potential for developing novel analgesics or anti-seizure medications .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's high logP value indicates favorable solubility characteristics for solution-processing techniques used in fabricating electronic devices .

Case Study 1: Antiviral Efficacy

A recent study synthesized a series of carbazole-based compounds, including this compound, which were tested for their inhibitory effects on SARS-CoV-2. The results showed that several derivatives had binding affinities comparable to established antiviral drugs, indicating their potential as new therapeutic options .

Case Study 2: Neuropharmacological Applications

In animal models designed to assess neuroprotective effects, compounds similar to this compound demonstrated significant improvements in motor function and reduced neuroinflammation. These findings support further investigation into its application for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Carbazole-Based Analogues

(a) 1-(9-Ethyl-9H-carbazol-3-yl)-N-methylmethanamine (PubChem CID: P83)
  • Structure : Simpler carbazole derivative lacking the pyridinyl ethanamine chain.
  • Key Differences : Reduced molecular weight (242.34 g/mol vs. ~377.5 g/mol for the target compound) and absence of pyridine, which may limit receptor interaction diversity.
(b) 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl Acetamide Analogues
  • Structure : Carbazole linked to acetamide and aromatic amines.
  • Key Differences : Acetamide group replaces the ethanamine chain, altering pharmacokinetics (e.g., hydrolysis susceptibility).
  • Bioactivity : Demonstrates antibacterial and antifungal activity, suggesting carbazole’s role in antimicrobial targeting .
(c) 1,4-Dimethyl-9H-carbazol-3-yl Methanamine Derivatives
  • Structure : Carbazole with methyl substituents and piperazine-modified side chains.
  • Key Differences : Piperazine groups enhance solubility and CNS penetration, unlike the pyridine-ethanamine chain in the target compound.
  • Bioactivity : Reported anticancer activity in vitro, highlighting carbazole’s versatility in oncology applications .

Pyridine/Ethanamine-Containing Analogues

(a) 25X-NBOMe Series (e.g., 25I-NBOMe)
  • Structure : Substituted phenyl-ethanamine derivatives with methoxy and halogen groups.
  • Key Differences : Replaces carbazole with a halogenated phenyl ring, leading to potent serotonin receptor agonism (psychedelic effects).
(b) N-Methyl-2-(pyridin-2-yl)ethanamine Trimesilate (MM0587.04)
  • Structure : Pyridinyl ethanamine salt without carbazole.
  • Applications : Used as a reference standard in pharmaceuticals, indicating regulatory relevance of the pyridinyl ethanamine motif .

Hybrid Carbazole-Pyridine Derivatives

(a) N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methyl-idene]aniline
  • Structure : Carbazole linked to an aniline via an imine bond.
  • Key Differences : Rigid planar structure vs. the flexible ethanamine chain in the target compound.
(b) Dendrimers with N-(Pyridin-2-ylmethylene)ethanamine Termini
  • Structure : Dendritic polymers terminating in pyridine-ethanamine groups.
  • Key Differences : Macromolecular structure enables multi-valent interactions, unlike the small-molecule target compound.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Bioactivity Key Reference
Target Compound Carbazole Ethyl, methyl, pyridin-2-yl ethanamine ~377.5 Underexplored (predicted anticancer/antimicrobial) N/A
1-(9-Ethyl-9H-carbazol-3-yl)-N-methylmethanamine Carbazole Ethyl, methyl 242.34 Precursor for synthesis
25I-NBOMe Phenethylamine Iodo, methoxy 413.25 Psychedelic, high toxicity
2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl Acetamide Carbazole Methoxy, acetamide ~350.4 Antibacterial, antifungal
N-Methyl-2-(pyridin-2-yl)ethanamine Trimesilate Pyridin-2-yl ethanamine Trimesic acid salt ~337.3 Pharmaceutical reference standard

Biological Activity

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(pyridin-2-yl)ethanamine, also known as Y510-7720, is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

The compound has the following characteristics:

PropertyValue
Molecular Formula C23H25N3
Molecular Weight 433.51 g/mol
LogP 4.552
LogD 4.036
Polar Surface Area 14.3 Ų
Hydrogen Bond Acceptors 2

The structure includes a carbazole moiety linked to a pyridine ring, which is significant for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including G protein-coupled receptors (GPCRs), which play essential roles in signal transduction pathways. The elevation of intracellular calcium ions through inositol trisphosphate action at IP3 receptors is a common mechanism observed in related compounds .

Antiviral Properties

One study highlighted the design and synthesis of carbazole derivatives as potential anti-SARS-CoV-2 agents. Compounds similar to Y510-7720 demonstrated significant binding affinities against viral proteins, suggesting potential therapeutic applications in combating viral infections .

Anticancer Activity

Carbazole derivatives have been extensively studied for their anticancer properties. For instance, structural activity relationship (SAR) studies revealed that modifications on the carbazole scaffold could enhance cytotoxicity against various cancer cell lines. Specific derivatives showed IC50 values in the low micromolar range, indicating potent growth-inhibitory effects .

Neuroprotective Effects

Certain carbazole derivatives have exhibited neuroprotective effects in preclinical models. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells .

Case Studies

  • Case Study on Antiviral Activity : A recent study evaluated the effectiveness of carbazole-based compounds against SARS-CoV-2. The results indicated that specific derivatives displayed high binding energies with the viral spike glycoprotein, suggesting they could inhibit viral entry into host cells .
  • Case Study on Anticancer Activity : In vitro tests on modified carbazole compounds showed promising results against breast cancer cell lines, with some derivatives achieving IC50 values lower than 1 µM. These findings support further exploration into these compounds as potential chemotherapeutic agents .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(pyridin-2-yl)ethanamine?

  • Answer : Multi-step synthesis involving carbazole alkylation and amine coupling is typical. For example, carbazole derivatives (e.g., 9-ethylcarbazole) can undergo nucleophilic substitution with methylamine derivatives, followed by coupling to pyridine-containing ethanamine via reductive amination or Schlenk techniques. Purification often requires column chromatography (silica gel) or recrystallization from polar aprotic solvents like DMF/water mixtures .

Q. How should researchers characterize the compound and validate its purity?

  • Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions on carbazole and pyridine.
  • HPLC-MS to verify molecular weight and detect impurities (e.g., unreacted intermediates).
  • Reference standards (e.g., EP impurities like N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine) for cross-validation .

Q. What are common impurities encountered during synthesis, and how are they resolved?

  • Answer : Key impurities include:

  • N-Methyl derivatives : Formed via over-alkylation during amination steps.
  • Pyridine dimerization byproducts : Controlled by stoichiometric optimization.
  • Resolve via : Gradient HPLC (C18 columns, acetonitrile/water with 0.1% TFA) and comparison with EP impurity standards .

Q. Which spectroscopic techniques are critical for functional group analysis?

  • Answer :

  • FT-IR : Identify C-N stretches (1250–1350 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹).
  • UV-Vis : Monitor π→π* transitions in carbazole (λ~290–340 nm) and pyridine (λ~250–270 nm) .

Advanced Questions

Q. How can the crystal structure of this compound be determined, and what software is recommended?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Key steps:

  • Crystallization : Slow evaporation from DCM/hexane mixtures.
  • Data refinement : Use SHELX (SHELXL for refinement, SHELXS for solution) to resolve anisotropic displacement parameters. Example parameters: Monoclinic P21/c space group, β~94°, Z=4 .

Q. What experimental design principles apply to evaluating its bioactivity (e.g., antimicrobial or receptor-binding)?

  • Answer :

  • Antimicrobial assays : Follow protocols for carbazole analogues (e.g., broth microdilution for MIC against S. aureus and C. albicans).
  • Receptor studies : Use radioligand binding assays (e.g., histamine H3 receptor) due to structural similarity to pyridine-ethylamine pharmacophores .

Q. How can computational modeling (e.g., DFT, molecular docking) support research on this compound?

  • Answer :

  • DFT : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (HOMO-LUMO gaps) and reactive sites.
  • Docking : Map interactions with targets (e.g., kinase domains) using PyMol or AutoDock, leveraging XRD-derived coordinates .

Q. How should researchers address contradictions in structural or analytical data?

  • Answer :

  • Cross-validate : Combine SCXRD (definitive bond lengths/angles) with NMR NOE experiments to resolve stereochemical ambiguities.
  • Software tools : Use SHELX ’s validation suite (e.g., ADDSYM for missing symmetry) to correct refinement errors .

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